Ethynylzinc chloride
Description
Ethynylzinc chloride (C₂HZnCl) is an organozinc reagent widely employed in cross-coupling reactions to synthesize alkynes. It is typically prepared in situ by reacting ethynylmagnesium bromide with zinc chloride (ZnCl₂) and lithium chloride (LiCl) in tetrahydrofuran (THF) . This reagent has gained prominence in nickel (Ni)- and iron (Fe)-catalyzed decarboxylative alkynylation reactions, enabling the synthesis of structurally diverse alkynes from redox-active esters (RAEs) . This compound exhibits compatibility with sensitive functional groups, such as ketones and acetates, as demonstrated in the coupling of steroidal derivatives and tetrapeptides . Its utility extends to isotopic labeling, as evidenced by the synthesis of bis-¹³C-labeled trimethylsilylacetylene intermediates .
Properties
CAS No. |
37008-61-0 |
|---|---|
Molecular Formula |
C2HClZn |
Molecular Weight |
125.9 g/mol |
IUPAC Name |
chlorozinc(1+);ethyne |
InChI |
InChI=1S/C2H.ClH.Zn/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
KZOLJVUSQOHNHZ-UHFFFAOYSA-M |
Canonical SMILES |
C#[C-].Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethynylzinc chloride can be synthesized through various methods. One common approach involves the reaction of ethynyl lithium with zinc chloride in THF. This method ensures the formation of this compound in situ . Another method involves the use of a Grignard precursor, where ethynyl magnesium bromide reacts with zinc chloride to form the desired compound .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethynylzinc chloride is primarily involved in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds . This compound can also participate in substitution reactions, where the ethynyl group is transferred to another molecule.
Common Reagents and Conditions: Typical reagents used with this compound include organic halides, palladium or nickel catalysts, and solvents like THF. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Major Products Formed: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Ethynylzinc chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of conjugated dienes and other complex organic molecules.
Biology: Researchers use it to study the formation of carbon-carbon bonds in biological systems.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethynylzinc chloride in cross-coupling reactions involves several steps:
Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst to form a metal-halide complex.
Transmetalation: The this compound transfers its ethynyl group to the metal complex.
Reductive Elimination: The final product is formed by the elimination of the metal catalyst, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Key Differences :
- This compound is preferred for Ni-catalyzed reactions due to its compatibility with mild conditions (room temperature, THF/DMF) . In contrast, ethynylmagnesium bromide requires Fe catalysis and lower temperatures (−15°C) .
- The chloride ligand in this compound enhances chemoselectivity, minimizing nucleophilic attack on electrophilic carbonyl groups .
This compound vs. Ethynylzinc Bromide
Key Insight :
The choice of halide (Cl⁻ vs. Br⁻) influences reaction pathways. Chloride’s weaker nucleophilicity likely reduces side reactions, while bromide’s larger size may improve steric control in stereoselective syntheses .
This compound vs. Arylzinc Reagents
Critical Note: this compound’s utility lies in its specificity for alkyne transfer, whereas arylzinc reagents are versatile for constructing complex aromatic systems .
Research Findings and Limitations
- Mechanistic Insights : this compound participates in radical pathways during Fe-catalyzed reactions, as inferred from cyclopropane substrate studies .
- Isotopic Labeling : The reagent enables the synthesis of ¹³C-labeled alkynes, critical for pharmacokinetic and metabolic studies .
- Current Limitations :
Biological Activity
Ethynylzinc chloride is an organozinc compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ethynyl group (−C≡C−) bonded to a zinc atom, which is further coordinated to a chloride ion. Its general formula can be represented as . The presence of the ethynyl group allows for unique reactivity patterns, particularly in coupling reactions with electrophiles.
Mechanisms of Biological Activity
-
Reactivity in Organic Synthesis :
This compound acts as a nucleophile in various organic reactions, including:- Cross-coupling reactions : It can participate in reactions with carbonyl compounds to form propargylic alcohols.
- Alkyne synthesis : The compound can be used to generate alkynes through metal-catalyzed processes.
-
Antimicrobial Properties :
Preliminary studies suggest that organozinc compounds, including this compound, exhibit antimicrobial activity. The zinc ion is known to interfere with bacterial metabolism and can destabilize cellular membranes, leading to cell death. -
Potential Anticancer Activity :
Some research indicates that zinc compounds may play a role in cancer treatment by modulating cellular signaling pathways and inducing apoptosis in cancer cells. This compound's ability to form complexes with biological molecules may enhance its therapeutic potential.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of various organozinc compounds against bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Investigation of Cytotoxic Effects : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis at certain concentrations, highlighting its potential as a chemotherapeutic agent.
Data Tables
| Study | Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| 1 | Staphylococcus aureus | 100 | Significant inhibition |
| 2 | Escherichia coli | 100 | Moderate inhibition |
| 3 | Human cancer cells | 50 | Induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
